molecular formula C15H13FO3 B1338240 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid CAS No. 902836-26-4

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid

Katalognummer: B1338240
CAS-Nummer: 902836-26-4
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: BNMQCGBGOFGWLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a high-purity chemical compound provided for research and development purposes. This compound, with the CAS registry number 902836-26-4, has a molecular formula of C15H13FO3 and a molecular weight of 260.26 g/mol . It is typically offered at a purity of 97% and should be stored sealed in a dry environment at room temperature to maintain stability . As a fluorinated organic building block, this acetic acid derivative is of significant value in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel bioactive molecules. The compound features a fluorobenzyl ether group, which can influence a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. Researchers utilize this compound as a key intermediate in the design of potential therapeutic agents. Handle with appropriate care; safety data indicates it may cause skin and eye irritation and may be harmful if inhaled . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMQCGBGOFGWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=CC=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474994
Record name {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-26-4
Record name {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl alcohol and 3-hydroxyphenylacetic acid.

    Etherification: The 3-fluorobenzyl alcohol undergoes etherification with 3-hydroxyphenylacetic acid in the presence of a suitable catalyst, such as a strong acid or base, to form the desired ether linkage.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. For instance, derivatives containing the 3-fluorobenzyl group have shown promising activity against various cancer cell lines:

  • In vitro Studies : Compounds synthesized from this compound exhibited significant cytotoxicity against MDA-MB231 (breast cancer), HCT116 (colon cancer), and Mia-PaCa2 (pancreatic cancer) cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Pain Management

The compound has also been investigated for its analgesic properties. Research indicates that derivatives of this compound can function as sodium channel blockers, which may provide relief in chronic pain conditions. This mechanism is similar to that of other known analgesics and suggests a potential role in treating neuropathic pain .

Case Studies

  • Case Study on Anticancer Efficacy : A series of experiments conducted on synthesized triazole derivatives containing the fluorobenzyl moiety demonstrated varying degrees of anticancer activity. Compound 8b showed an IC50 value of 42.5 µg/mL against MDA-MB231 cells, indicating its potential as a lead compound for further development .
  • Clinical Implications in Pain Management : A clinical trial assessing the efficacy of related compounds in patients with chronic pain conditions highlighted significant improvements in pain scores when treated with formulations containing sodium channel blockers derived from this compound .

Wirkmechanismus

The mechanism of action of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the phenylacetic acid moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid: Similar structure but with a different position of the fluorine atom.

    3-((3-Fluorobenzyl)oxy)benzoic acid: Contains a benzoic acid moiety instead of phenylacetic acid.

    2-(3-((3-Chlorobenzyl)oxy)phenyl)acetic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the ether linkage also adds to its distinctiveness, making it a valuable compound for various research applications.

Biologische Aktivität

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with a fluorobenzyl ether substituent. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound primarily involves interactions with various enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the phenylacetic acid moiety may participate in hydrogen bonding and hydrophobic interactions, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in combating infections .
  • Anticancer Potential : Preliminary studies indicate that derivatives of phenylacetic acids can induce apoptosis in cancer cells, highlighting the need for further exploration of this compound's anticancer properties .

Case Studies and Data Tables

Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.

CompoundActivity TypeIC50 (μM)Reference
2-(3-Fluorobenzyl)phenolEnzyme Inhibition12
Phenylacetic AcidAntibacterial0.8038
Aryl Sulfonamide DerivativeAnticancer9 (ADAMTS7)

Detailed Research Findings

  • Enzyme Interaction Studies : The compound's interaction with various enzymes has been characterized through kinetic studies, revealing its potential as an inhibitor for specific targets. For example, enzyme inhibition assays showed promising results with IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Studies : Research on structurally similar compounds has demonstrated significant antibacterial activity against various strains, suggesting that this compound may possess similar properties .
  • Anticancer Activity : A study on related phenylacetic acid derivatives indicated their ability to induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting that this compound could be further investigated for its anticancer potential .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Solvent Effects : Compare yields in polar aprotic solvents (DMF, DMSO) versus THF.
  • Temperature Control : Monitor side reactions (e.g., hydrolysis) at elevated temperatures using TLC or HPLC .

Basic: Which spectroscopic techniques are critical for structural characterization, and what key features should be analyzed?

Answer:

  • Infrared (IR) Spectroscopy :

    • Key Peaks :
  • O–H stretch (carboxylic acid) at 2500–3300 cm⁻¹.

  • C=O stretch (acid) at 1700–1750 cm⁻¹.

  • C–F stretch (aromatic) at 1100–1250 cm⁻¹.

  • Aromatic C–O–C (ether) at 1200–1300 cm⁻¹ .

    • Artifact Identification : Grating changes in IR instruments may introduce spurious peaks (e.g., 2005 cm⁻¹ in ), requiring baseline correction .
  • NMR Spectroscopy :

    • ¹H NMR :
  • Aromatic protons (δ 6.8–7.4 ppm, multiplet patterns).

  • Benzyloxy CH₂ (δ 4.8–5.2 ppm).

    • ¹³C NMR :
  • Carboxylic acid carbonyl at δ 170–175 ppm.

  • Fluorinated aromatic carbons (δ 115–160 ppm, J coupling ~245 Hz for C–F) .

Advanced: How can researchers evaluate the compound’s potential as an MCL-1/BCL-2 inhibitor for cancer therapy?

Answer:

  • In Vitro Binding Assays :

    • Use fluorescence polarization assays with recombinant MCL-1/BCL-2 proteins and fluorescent BH3 peptide probes. Calculate IC₅₀ values via competitive displacement .
    • Compare binding affinity to known inhibitors (e.g., ’s thieno[2,3-d]pyrimidine derivatives).
  • Cell-Based Viability Assays :

    • Treat HER2-positive cancer cell lines (e.g., SK-BR-3) and measure apoptosis via Annexin V/PI staining. Validate synergy with existing therapies (e.g., lapatinib, as in ) .
  • Computational Docking :

    • Perform molecular docking (e.g., AutoDock Vina) using Protein Data Bank structures (e.g., 4MSP for BCL-2). Focus on hydrophobic interactions with the fluorobenzyloxy moiety .

Advanced: What methodologies are recommended for assessing in vitro toxicity and establishing safety protocols?

Answer:

  • Acute Toxicity Screening :

    • Follow OECD Guideline 423: Administer compound to rodent models (oral/dermal) and monitor for H312 (harmful in contact with skin, Category 4) .
  • In Vitro Cytotoxicity :

    • Use MTT assays on human keratinocytes (HaCaT) to determine LC₅₀. Compare to structurally similar acids (e.g., 3-fluorophenylacetic acid in ) .
  • Handling Protocols :

    • Store at 0–6°C in amber vials to prevent photodegradation. Use nitrile gloves and fume hoods during synthesis .

Advanced: How can computational models predict the compound’s reactivity and biological interactions?

Answer:

  • Density Functional Theory (DFT) :

    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The carboxylic acid group and fluorinated aromatic ring are reactive hotspots .
  • Pharmacophore Modeling :

    • Map hydrogen bond acceptors (ether oxygen) and hydrophobic regions (fluorobenzyl group) to align with kinase active sites (e.g., EGFR or HER2) .
  • ADMET Prediction :

    • Use SwissADME to estimate logP (~2.1) and aqueous solubility (~1.2 mg/mL). High logP suggests moderate blood-brain barrier permeability .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Meta-Analysis :

    • Compare IC₅₀ values across studies using standardized assays (e.g., NCI-60 cell panel). Adjust for variables like serum concentration or solvent (DMSO vs. PBS) .
  • Structural Analogues :

    • Cross-reference with derivatives (e.g., ’s thiazole compounds) to identify SAR trends. Fluorine substitution at the meta position may enhance target selectivity .
  • Dose-Response Validation :

    • Replicate conflicting studies under controlled conditions (e.g., fixed exposure time, pH 7.4). Use blinded independent reviewers to minimize bias (as in ’s trial design) .

Q. Notes

  • All cited evidence is peer-reviewed or from authoritative databases (PubChem, ECHA).
  • For experimental reproducibility, share raw spectral data via repositories like Zenodo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.